molecular formula C11H11N3S2 B12132448 Thiourea, N-methyl-N'-(4-phenyl-2-thiazolyl)- CAS No. 2741-04-0

Thiourea, N-methyl-N'-(4-phenyl-2-thiazolyl)-

Cat. No.: B12132448
CAS No.: 2741-04-0
M. Wt: 249.4 g/mol
InChI Key: ILMZMSMKUKSDGD-UHFFFAOYSA-N
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Description

Thiourea derivatives are a class of organosulfur compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science. The compound Thiourea, N-methyl-N'-(4-phenyl-2-thiazolyl)- features a methyl group on one nitrogen and a 4-phenyl-2-thiazolyl substituent on the other. This structure combines the electron-withdrawing thiazole ring with aromatic and alkyl groups, influencing its electronic properties, reactivity, and biological interactions.

Properties

CAS No.

2741-04-0

Molecular Formula

C11H11N3S2

Molecular Weight

249.4 g/mol

IUPAC Name

1-methyl-3-(4-phenyl-1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C11H11N3S2/c1-12-10(15)14-11-13-9(7-16-11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14,15)

InChI Key

ILMZMSMKUKSDGD-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The nucleophilic amine group of 2-amino-4-phenylthiazole attacks the electrophilic carbon of methyl isothiocyanate, forming a thiourea linkage. The reaction is facilitated by mild heating (50–70°C) and inert atmospheric conditions to avoid oxidation byproducts. In a representative procedure from ACS Omega, aminothiazoles reacted with benzyl isothiocyanate in dimethylformamide (DMF) at 70°C for 48 hours, yielding thiourea derivatives in 65–85% efficiency.

Solvent and Catalyst Optimization

Polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates, while phase-transfer catalysts such as tetrabutylammonium bromide improve yields in biphasic systems. For example, substituting DMF with dichloromethane and adding 5 mol% of tetrabutylammonium iodide increased the yield of N-methyl-N'-(4-phenyl-2-thiazolyl)thiourea from 72% to 89%.

Cyclization Reactions with Thiourea

An alternative route involves constructing the thiazole ring in situ using thiourea as both a sulfur source and nucleophile. This method is advantageous for integrating the 4-phenyl group directly into the thiazole scaffold.

Phenacyl Bromide-Thiourea Cyclization

A 2022 study in Nano Bio Letters demonstrated that phenacyl bromide derivatives react with thiourea in ethanol under reflux to form 2-aminothiazoles. For 4-phenyl-2-aminothiazole synthesis, phenacyl bromide bearing a phenyl substituent was heated with thiourea and copper silicate at 78°C for 3 hours, achieving a 92% yield. The reaction mechanism proceeds via nucleophilic substitution, where thiourea attacks the α-carbon of phenacyl bromide, followed by cyclization and elimination of HBr.

Iodine-Catalyzed Cyclization

The patent US5162360 details a related approach using iodine as a cyclization catalyst. A mixture of 2-bromoacetophenone, methylthiourea, and iodine in acetone was stirred at 100°C for 18 hours, yielding 2-amino-4-phenylthiazole intermediates. Subsequent reaction with methyl isothiocyanate produced the target compound in 76% yield.

Multi-Step Synthesis Involving Intermediate Formation

Complex thiourea derivatives often require sequential reactions to assemble the thiazole and thiourea moieties.

Synthesis of 2-Amino-4-phenylthiazole

The precursor 2-amino-4-phenylthiazole is synthesized via:

  • Hantzsch Thiazole Synthesis : Reacting phenacyl bromide with thiourea in ethanol.

  • Iodine-Mediated Cyclization : As described in US5162360, using 2-bromoacetophenone and thiourea with iodine.

Thiourea Formation

The amine intermediate is then treated with methyl isothiocyanate in dichloromethane at 25°C for 12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final product with >95% purity.

Optimization of Reaction Conditions

Temperature and Time Dependence

ParameterOptimal RangeYield Impact
Reaction Temperature50–70°CMaximizes kinetics without decomposition
Reaction Time12–48 hoursLonger durations improve conversion but risk side reactions
Catalyst Loading5–10 mol%Higher loadings reduce time but increase costs

Data adapted from.

Solvent Systems

  • Polar Aprotic Solvents : DMF or acetonitrile for high solubility of intermediates.

  • Chlorinated Solvents : Dichloromethane minimizes byproduct formation in moisture-sensitive reactions.

Characterization and Validation

Spectroscopic Analysis

  • FTIR : N-H stretching at 3250–3320 cm⁻¹, C=S absorption at 1250 cm⁻¹.

  • ¹H NMR (DMSO-d₆): δ 2.98 (s, 3H, CH₃), 7.35–7.52 (m, 5H, Ph), 8.21 (s, 1H, thiazole-H).

  • X-ray Crystallography : Confirms planar geometry with dihedral angles of 33.32° between thiazole and phenyl rings.

Purity and Yield Data

MethodYield (%)Purity (%)
Isothiocyanate-Amine8598
Phenacyl Bromide Cyclization9296
Iodine-Catalyzed7694

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrolysis Products : Use of anhydrous solvents and molecular sieves reduces methyl isothiocyanate hydrolysis.

  • Diastereomers : Chiral HPLC separates enantiomers when asymmetric centers form.

Scalability Issues

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Thiourea derivatives are extensively studied for their pharmacological properties. N-methyl-N'-(4-phenyl-2-thiazolyl)- has been identified as a promising lead structure for developing new antimicrobial and anticancer agents.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, compounds with thiazole moieties have shown enhanced efficacy against Staphylococcus aureus and Escherichia coli . The presence of halogen atoms in the phenyl ring is crucial for increasing antimicrobial potency .

Anticancer Properties

N-methyl-N'-(4-phenyl-2-thiazolyl)- has demonstrated cytotoxic effects against several cancer cell lines. Studies report that derivatives of thiourea can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression . For example, some compounds have shown IC50 values as low as 1.5 µM against leukemia cell lines .

Agricultural Applications

Thiourea compounds are also utilized in agriculture as herbicides and insecticides. Their ability to inhibit plant growth and pest development makes them valuable in crop protection strategies. Research has documented the herbicidal effects of thiourea derivatives, which can disrupt the metabolic processes in target weeds .

Material Science Applications

In addition to biological applications, thiourea derivatives play a role in material science. They are used as corrosion inhibitors and non-ionic surfactants due to their ability to form stable complexes with metal ions . This property is particularly useful in protecting metal surfaces from oxidative damage.

Synthesis and Characterization

The synthesis of N-methyl-N'-(4-phenyl-2-thiazolyl)- typically involves multi-step reactions that enhance its biological activity and stability. Recent advancements include environmentally friendly methods such as ultrasound-assisted synthesis, which improves yield and reduces reaction time . Characterization techniques like NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structural integrity of synthesized compounds .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiourea derivatives against clinical strains of bacteria. The results indicated that compounds with thiazole substitutions exhibited lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like ciprofloxacin . This suggests a potential for developing new antibiotic agents based on thiourea structures.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, a series of thiourea derivatives were screened against multiple cancer cell lines. The findings revealed that certain derivatives could significantly reduce cell viability at concentrations below 20 µM, indicating strong anticancer potential .

Mechanism of Action

The mechanism of action of Thiourea, N-methyl-N’-(4-phenyl-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by activating caspases and other pro-apoptotic proteins. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Spectral and Physicochemical Properties

IR and NMR Spectroscopy

  • IR Spectra : Thioureas exhibit C=S stretching vibrations at 1240–1258 cm⁻¹ (). The absence of S–H bands (~2500–2600 cm⁻¹) in tautomeric forms confirms the thione structure.
  • ¹H-NMR : Methyl groups resonate near δ 2.5–3.5 ppm , while aromatic protons (phenyl, thiazolyl) appear at δ 7.0–8.5 ppm ().
Table 2: Spectral Data of Selected Thioureas
Compound C=S Stretch (cm⁻¹) NH Stretch (cm⁻¹) ¹H-NMR Features
Hydrazinecarbothioamides [4–6] () 1243–1258 3150–3319 Aromatic H: 7.2–8.3 ppm
N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea 1247–1255 3278–3414 Cyclohexyl H: 1.2–2.1 ppm; Aromatic H: 7.6–8.2 ppm
Target compound (inferred) ~1240–1260 ~3200–3400 Methyl: δ 3.0–3.3 ppm; Thiazolyl H: δ 7.5–8.0 ppm

Antioxidant and Neuroprotective Activity

  • 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) (): Demonstrates hydroxyl radical scavenging and protects against 6-hydroxydopamine-induced neurotoxicity. The thiazolyl and phenyl groups enhance radical stabilization.

Carcinogenicity and Toxicity

  • N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) (–18): A potent bladder carcinogen due to nitro group bioactivation.
  • Target compound: Lacks the nitro group, likely reducing carcinogenic risk. However, the thiazolyl ring could still interact with metabolic enzymes, warranting further toxicity studies.

Biological Activity

Thiourea derivatives, particularly N-methyl-N'-(4-phenyl-2-thiazolyl)-thiourea , are gaining attention for their diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

Chemical Formula : C11_{11}H12_{12}N2_{2}S2_{2}
Molecular Weight : 206.26 g/mol
Structural Features : The compound contains a thiourea functional group and a thiazole ring substituted at the 4-position with a phenyl group. The presence of the methyl group on the nitrogen atom enhances its biological activity.

Synthesis

The synthesis of N-methyl-N'-(4-phenyl-2-thiazolyl)-thiourea typically involves the reaction of thiourea with 4-phenyl-2-thiazole in the presence of a base like sodium hydroxide or potassium carbonate under elevated temperatures. The reaction conditions can be optimized for yield and purity, often employing recrystallization or chromatography for purification.

Antimicrobial Activity

Thiourea derivatives have demonstrated significant antimicrobial properties against various bacterial strains. For instance:

  • Inhibition of Urease Activity : Certain thiourea compounds can inhibit urease, an enzyme critical for the survival of urease-producing bacteria, thus showing potential in treating related infections.
  • Bacterial Cell Death : Compounds have been shown to induce cell death in both Gram-positive and Gram-negative bacteria by interfering with cellular processes .

Anticancer Activity

Research has indicated that N-methyl-N'-(4-phenyl-2-thiazolyl)-thiourea exhibits anticancer properties:

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that thiourea derivatives can inhibit cell proliferation effectively. For example, one study reported GI50_{50} values in the low micromolar range against several cancer types, including breast and lung cancers .
  • Mechanism of Action : The compound may act by intercalating with DNA or binding to specific enzyme active sites, disrupting essential cellular functions .

Case Studies

  • Study on Hepatitis B Virus (HBV) : A related thiourea derivative was tested for its antiviral activity against HBV in HepG2.2.15 cells, showing effective inhibition of viral replication .
  • Cytotoxicity Assessment : In vitro cytotoxicity evaluations using the MTT assay revealed that several thiourea derivatives were non-cytotoxic at concentrations up to 320 µM, indicating a favorable safety profile .

Comparative Analysis

To understand the unique properties of N-methyl-N'-(4-phenyl-2-thiazolyl)-thiourea, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
N,N-Dimethyl-N'-(4-phenylthiazolyl)thioureaContains dimethyl instead of methylEnhanced lipophilicity
N-Methyl-N'-(4-methylthiazolyl)thioureaThiazole ring has a methyl groupPotentially altered biological activity
N,N'-DiphenylthioureaTwo phenyl groups instead of oneDifferent reactivity patterns

The specific combination of the thiazole ring and thiourea moiety in N-methyl-N'-(4-phenyl-2-thiazolyl)-thiourea imparts distinct chemical and biological properties not observed in these similar compounds.

Q & A

Q. What are the established synthetic routes for N-methyl-N'-(4-phenyl-2-thiazolyl)thiourea derivatives, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step process. First, 2-amino-4-phenylthiazole reacts with ammonium thiocyanate and benzoyl chloride in dry acetone under reflux, followed by alkaline hydrolysis (10% NaOH) to yield intermediates. Subsequent condensation with phenacyl bromides in ethanol produces target derivatives . Key factors include solvent choice (dry acetone minimizes side reactions) and temperature control to optimize cyclization.
  • Analytical Validation : Purity is confirmed via melting point analysis, NMR, and mass spectrometry (e.g., ESI-MS m/z 371.1 [M+H]⁺ for analogs) .

Q. How is the structural conformation of N-methyl-N'-(4-phenyl-2-thiazolyl)thiourea characterized, and what intramolecular interactions stabilize its crystal lattice?

  • Structural Analysis : X-ray crystallography reveals non-planar geometries, with thioureido groups twisted ~52° relative to aromatic rings. Intra- and intermolecular hydrogen bonds (N–H···S, N–H···O) and π-π stacking (centroid distances ~4.04 Å) stabilize the lattice . Cyclohexyl substituents adopt chair conformations, influencing packing efficiency .
  • Spectroscopic Techniques : ¹H/¹³C NMR and FT-IR identify functional groups (e.g., thiourea C=S stretch at ~1250 cm⁻¹) .

Q. What preliminary biological activities have been reported for this thiourea derivative?

  • Anti-inflammatory Activity : Derivatives exhibit inhibition of carrageenan-induced edema in rodent models (e.g., 40–60% reduction at 50 mg/kg), likely via COX-2 suppression .
  • Anticancer Potential : Analogous N-acyl-2-aminothiazoles show IC₅₀ values <100 nM in A2780 ovarian cancer cells, attributed to kinase inhibition (e.g., CDK2 selectivity) .

Advanced Research Questions

Q. How do substituents on the phenyl or thiazole rings modulate structure-activity relationships (SAR) for CYP3A4 inhibition?

  • SAR Insights : Electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) enhance CYP3A4 inhibition (IC₅₀ ~0.1 μM) by increasing electrophilicity at the thiourea sulfur. Methoxy groups reduce activity due to steric hindrance .
  • Experimental Design : Competitive inhibition assays using human liver microsomes and midazolam as a substrate validate potency. Docking studies (AutoDock Vina) align with experimental IC₅₀ trends .

Q. What computational strategies are effective for predicting binding modes of this thiourea derivative to kinase targets like CDK2?

  • Docking Protocols : Molecular docking (Glide SP/XP) and MD simulations (AMBER) prioritize ATP-binding pocket interactions. Key residues: Lys89 (H-bond donor) and Phe80 (π-π stacking with thiazole) .
  • Validation : Co-crystallography of analogs (e.g., BMS-387032) confirms predicted binding modes (RMSD <2.0 Å) .

Q. How do pharmacokinetic properties (e.g., bioavailability, protein binding) influence in vivo efficacy?

  • Pharmacological Profiling : Oral bioavailability in mice exceeds 100% (vs. 28% in dogs), linked to low plasma protein binding (~63% in humans). Half-life (t₁/₂ = 5–7 h) supports daily dosing .
  • Metabolic Stability : Microsomal assays (CYP3A4/5) identify N-demethylation as the primary clearance pathway. Structural modifications (e.g., fluorination) reduce metabolic liability .

Q. How should researchers address contradictions in biological assay data across different studies?

  • Data Discrepancy Analysis : Variability in anti-inflammatory IC₅₀ values (e.g., 20–60% inhibition) may arise from assay conditions (e.g., carrageenan concentration) or substituent electronic effects. Meta-analysis using standardized protocols (OECD guidelines) is recommended .
  • Reproducibility Measures : Include positive controls (e.g., indomethacin) and validate cell lines via STR profiling to minimize inter-lab variability .

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